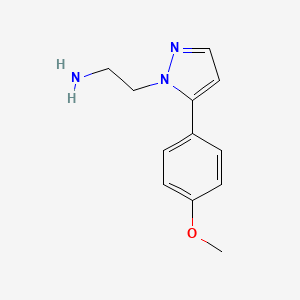

2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine

Beschreibung

Eigenschaften

Molekularformel |

C12H15N3O |

|---|---|

Molekulargewicht |

217.27 g/mol |

IUPAC-Name |

2-[5-(4-methoxyphenyl)pyrazol-1-yl]ethanamine |

InChI |

InChI=1S/C12H15N3O/c1-16-11-4-2-10(3-5-11)12-6-8-14-15(12)9-7-13/h2-6,8H,7,9,13H2,1H3 |

InChI-Schlüssel |

XAXFHZXXIPQMKF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC=NN2CCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a series of reactions such as Suzuki–Miyaura cross-coupling . The reaction conditions often include the use of palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine chain, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to inflammation and pain perception .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Data

*Note: CAS numbers are inferred from analogous entries in .

Biologische Aktivität

2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound characterized by a pyrazole ring substituted with a 4-methoxyphenyl group and an ethanamine moiety. Its molecular formula is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. This compound has garnered attention for its significant biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The structure of 2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine features a central pyrazole ring, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group enhances its solubility and binding properties, contributing to its potential therapeutic efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| Key Structural Features | Pyrazole ring, ethanamine chain |

Research indicates that 2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine acts as an inhibitor of various enzymes involved in inflammatory and cancer pathways. Molecular docking studies have shown that it effectively binds to active sites of these enzymes, suggesting a mechanism that could potentially block their activity and modulate related signaling pathways.

Anti-inflammatory Properties

The compound has been identified as a promising candidate for developing anti-inflammatory drugs. In vitro studies demonstrate that it inhibits the production of pro-inflammatory cytokines, which are crucial mediators in the inflammatory response. For instance, it has shown significant inhibition of TNF-alpha release in stimulated macrophages, indicating its potential to modulate inflammatory processes effectively .

Anticancer Activity

In addition to its anti-inflammatory effects, 2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine exhibits notable anticancer activity. Studies have reported its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while showing minimal toxicity to normal fibroblasts . This selective cytotoxicity highlights its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anti-inflammatory Effects : In a study examining the compound's impact on LPS-stimulated macrophages, it was found to reduce TNF-alpha levels significantly, with an IC50 value indicating high potency in inhibiting inflammatory cytokine release .

- Anticancer Efficacy : A comparative analysis involving various pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could enhance anticancer activity. The introduction of the methoxyphenyl group at position 5 was crucial for maintaining this activity while minimizing toxicity to healthy cells .

- Molecular Docking Studies : Computational analyses using molecular docking simulations have provided insights into the binding affinities of 2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine with target enzymes involved in cancer progression and inflammation. These studies suggest that the compound's structural features favor strong interactions with critical active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.